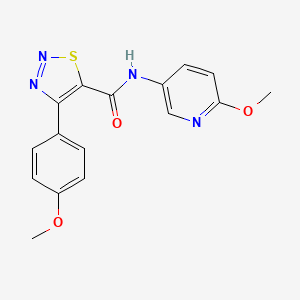

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Description

4-(4-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 6-methoxypyridin-3-yl group.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-22-12-6-3-10(4-7-12)14-15(24-20-19-14)16(21)18-11-5-8-13(23-2)17-9-11/h3-9H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBMDVBTMCORJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable electrophiles.

Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions, using methoxypyridine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles or nucleophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Regulating the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

Y042-4348 :

- Structure: 4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide.

- Key Differences: Replaces the 6-methoxypyridin-3-yl group with a 4-methylthiazole.

- Molecular Weight: 332.4 g/mol (vs. ~364.4 g/mol for the target compound).

- Implications: The methylthiazole group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the methoxypyridine moiety .

- Y042-5356: Structure: 4-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide. Key Differences: Incorporates a pyridin-3-yl-thiazole substituent. Molecular Weight: 395.46 g/mol.

Thiazole and Oxazole Analogs

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs ():

- Structure: Thiazole core with pyridinyl and methyl substituents.

- Key Differences: Thiazole instead of thiadiazole; lacks methoxyphenyl.

- Synthesis: Prepared via coupling nitriles with amines, highlighting modular accessibility.

- Biological Relevance: Demonstrated statistically significant activity in unspecified assays (p < 0.05), suggesting the thiadiazole’s sulfur atoms may alter electronic interactions .

N-(6-Methoxypyridin-3-yl)-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide ():

Carboxamide Derivatives with Varied Substituents

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Structure: Thiazole with trifluoromethylphenyl substituent. Key Differences: Trifluoromethyl group increases lipophilicity (ClogP ~3.5) vs. methoxy groups (ClogP ~2.0).

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide ():

Structural and Functional Analysis

Electronic and Steric Effects

- The thiadiazole core’s electron-withdrawing nature may enhance binding to electrophilic targets (e.g., kinases) compared to thiazole or oxazole derivatives.

- Methoxy groups on both phenyl and pyridine rings improve solubility via polar interactions, contrasting with trifluoromethyl or methyl groups in analogs .

Pharmacological Considerations

- Bioavailability : The dual methoxy groups may enhance aqueous solubility (predicted LogP ~2.5) relative to more lipophilic analogs (e.g., , LogP ~3.5).

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic molecule belonging to the thiadiazole class. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific thiadiazole derivative, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of the compound is characterized by a thiadiazole ring, which includes two nitrogen atoms and one sulfur atom. The presence of methoxy groups on the phenyl and pyridine rings enhances its lipophilicity and potential bioactivity.

| Property | Details |

|---|---|

| IUPAC Name | 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)thiadiazole-5-carboxamide |

| Molecular Formula | C16H16N4O3S |

| Molecular Weight | 348.39 g/mol |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can modulate receptor activities that affect cellular signaling.

- Gene Expression Regulation: The compound may influence the expression of genes associated with disease processes.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

- A study highlighted that thiadiazole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The compound's structure allows for effective binding to bacterial enzymes, disrupting their function.

Antifungal Properties

Thiadiazole derivatives have also demonstrated antifungal activity:

- Compounds similar to 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide exhibited inhibitory effects against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Activity

Several studies have indicated that thiadiazole derivatives possess anticancer properties:

- In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) cells .

- The IC50 values for these compounds were reported to be in the range of 3–7 µM, demonstrating efficacy comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

- Antibacterial Screening: A series of 1,3,4-thiadiazole derivatives were tested for antibacterial activity. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties against Bacillus subtilis and Pseudomonas aeruginosa .

- Antifungal Evaluation: Another study assessed the antifungal activity of thiadiazole derivatives against Candida species, reporting MIC values ranging from 32–42 µg/mL, which were effective compared to fluconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.